molecular formula C35H42F3N5O10 B1518433 MeOSuc-Ala-Phe-Lys-AMC CAS No. 201853-92-1

MeOSuc-Ala-Phe-Lys-AMC

Cat. No. B1518433
CAS RN: 201853-92-1
M. Wt: 749.7 g/mol
InChI Key: GLPPXHKRTNSBBE-UBAACIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-Ala-Phe-Lys-AMC (MeOSuc-AFK-AMC) is a highly sensitive fluorogenic substrate for plasmin . It is a compound that has a destabilizing effect on the vascular wall due to its ability to inhibit proteolytic activity . It also has an anti-angiogenic effect .


Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Phe-Lys-AMC is C₃₃H₄₁N₅O₈ . The molecular weight is 635.72 g/mol . The structure of the compound can be represented by the SMILES string: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O .


Physical And Chemical Properties Analysis

The compound is soluble in DMSO . It is recommended to be stored at -20°C .

Scientific Research Applications

Substrate for Plasmin

“MeOSuc-Ala-Phe-Lys-AMC” serves as a highly sensitive fluorogenic substrate for plasmin, an important enzyme involved in the breakdown of fibrin in blood clots. As a substrate, it helps in studying the kinetics and mechanisms of plasmin’s proteolytic activity, which is crucial for understanding thrombosis and hemostasis .

Vascular Biology Research

This compound has a destabilizing effect on the vascular wall due to its ability to inhibit proteolytic activity. It is used in research to understand the processes that regulate vascular stability and permeability, which are key factors in conditions like edema and hemorrhage .

Anti-Angiogenic Effect

By reducing the level of angiogenic factors, “MeOSuc-Ala-Phe-Lys-AMC” exhibits an anti-angiogenic effect. This application is significant in cancer research, where controlling angiogenesis can impact tumor growth and metastasis .

Protease Activity Modulation

The compound is used to study the modulation of protease activity. Proteases play a vital role in many biological processes, and their dysregulation is associated with various diseases. Understanding how “MeOSuc-Ala-Phe-Lys-AMC” affects protease activity can lead to insights into disease mechanisms .

Chromatography Applications

In chromatography, “MeOSuc-Ala-Phe-Lys-AMC” can be used to test the efficiency of separation techniques or to calibrate instruments. Its properties make it suitable for use as a standard or control in chromatographic analyses .

Mass Spectrometry Applications

Mass spectrometry relies on the analysis of proteins and peptides. “MeOSuc-Ala-Phe-Lys-AMC” can be utilized in sample preparation or manipulation during mass spectrometry to ensure accurate measurements and analyses .

Mechanism of Action

properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPPXHKRTNSBBE-UBAACIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42F3N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MeOSuc-Ala-Phe-Lys-AMC
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MeOSuc-Ala-Phe-Lys-AMC
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Reactant of Route 6
MeOSuc-Ala-Phe-Lys-AMC

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